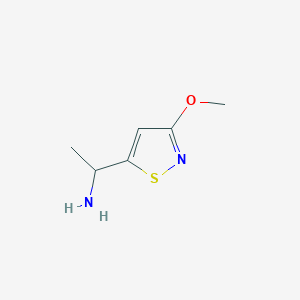

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(3-methoxy-1,2-thiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-4(7)5-3-6(9-2)8-10-5/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFGWZAQOIZAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NS1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine typically involves organic synthesis techniques. One common method involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazole-2-amine to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the methoxy group into the thiazole ring, resulting in the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: The methoxy group and the amine group in the compound can participate in substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine is C6H10N2OS. The thiazole ring structure contributes to its reactivity and biological properties, while the methoxy group enhances solubility and may influence interactions with biological targets.

Medicinal Chemistry

Thiazole derivatives are extensively studied for their potential therapeutic properties. 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine has been investigated for various pharmacological activities:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

- Anticancer Properties : Thiazole derivatives have shown promise in cancer research. For example, compounds containing the thiazole ring have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, a related thiazole compound exhibited IC50 values indicating potent activity against human lung adenocarcinoma cells (A549) and other cancer types .

Biochemical Mechanisms

The biological activity of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing critical biochemical pathways.

Industrial Applications

Beyond medicinal chemistry, 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine can serve as a building block in organic synthesis. Its unique structure allows it to be used in the development of new materials and chemical products. The versatility of thiazole derivatives makes them valuable in various industrial applications, including pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the applications of thiazole derivatives:

- Antimicrobial Study : A recent investigation synthesized a series of thiazole derivatives and tested their antimicrobial activity. The results indicated that specific modifications in the thiazole structure significantly enhanced antibacterial and antifungal activities .

- Anticancer Research : Another study focused on the anticancer properties of thiazoles linked to phenyl groups. The synthesized compounds were tested against several cancer cell lines, revealing promising results for potential therapeutic development .

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The methoxy and amine groups also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (C₇H₁₂N₃O₂S)

- Structural Difference : Replaces the thiazole with a 1,2,4-oxadiazole ring.

- The 2-methoxyethyl substituent may enhance solubility but reduce metabolic stability .

- Molecular Weight : 219.26 Da (vs. 156.05 Da for the target compound), suggesting differences in pharmacokinetics like absorption and distribution.

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (C₇H₁₄N₄)

- Structural Difference : Features a 1,2,4-triazole core with ethyl and methyl substituents.

- The ethyl group increases lipophilicity (ClogP ≈ 1.2) compared to the target compound (ClogP ≈ 0.8) .

Substituent Variations

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one (C₆H₇NO₂S)

- Structural Difference : Replaces the primary amine with a ketone group.

- Impact : The ketone eliminates the basic amine, reducing solubility in acidic environments (e.g., gastric fluid) and altering reactivity (e.g., susceptibility to nucleophilic attacks vs. amine acylation) .

4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde (C₁₁H₉NO₂S)

Pharmacologically Relevant Analogs

Avapritinib (C₂₈H₂₈FN₇)

- Structural Difference : Contains a pyrrolo[2,1-f][1,2,4]triazine core and a fluorophenyl group.

- Impact : The complex heterocyclic system and fluorine substituent enhance kinase inhibition (e.g., KIT/PDGFRα), whereas the target compound’s simpler structure may limit such specificity but improve synthetic accessibility .

4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (C₁₃H₁₂N₄OS)

- Structural Difference : Combines thiazole and oxadiazole rings with a methylphenyl group.

Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (Da) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C₆H₉N₂OS | 156.05 | 0.8 | 12.3 (pH 7.4) |

| 1-[3-(2-Methoxyethyl)-oxadiazole] | C₇H₁₂N₃O₂S | 219.26 | 1.2 | 8.7 (pH 7.4) |

| 2-(3-Ethyl-1-methyl-triazolyl) | C₇H₁₄N₄ | 154.21 | 1.2 | 9.5 (pH 7.4) |

| Avapritinib | C₂₈H₂₈FN₇ | 506.58 | 3.5 | 0.03 (pH 7.4) |

Biological Activity

1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The methoxy group at the 3-position enhances its solubility and biological interactions, while the ethanamine moiety contributes to its reactivity and binding affinity with biological targets.

Antimicrobial Activity

Research indicates that 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of key enzymes responsible for microbial growth .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies demonstrate its potential to inhibit fungal pathogens, making it a candidate for further development as an antifungal agent. The thiazole structure is critical in mediating these effects through interactions with fungal cell membranes and metabolic pathways .

Anticancer Activity

The anticancer properties of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine have been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma and liver cancer cells. The compound's IC50 values indicate potent activity, with some derivatives exhibiting efficacy comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. The thiazole ring allows for interaction with enzymes such as topoisomerase II and other proteins involved in cell cycle regulation. This binding can lead to disruptions in DNA replication and repair processes, ultimately inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine is crucial for optimizing its biological activity. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances solubility and binding affinity |

| Amine Group | Critical for interaction with biological targets |

| Thiazole Ring | Essential for antimicrobial and anticancer effects |

Research suggests that modifications to the thiazole ring or the introduction of additional functional groups can significantly alter the compound's potency and selectivity against various pathogens or cancer cell lines .

Case Studies

Several studies have highlighted the potential applications of 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli, indicating promising applications in treating bacterial infections .

- Anticancer Potential : Another investigation revealed that specific analogs showed significant cytotoxicity against HT-29 (colon cancer) and HepG2 (liver cancer) cell lines, suggesting potential for development as anticancer therapeutics .

- Trypanocidal Activity : Research on related thiazole compounds found notable trypanocidal activity against Trypanosoma brucei, indicating broader applications in treating parasitic infections .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like thiourea derivatives with α,β-unsaturated ketones under controlled conditions. Key steps include:

- Precursor preparation : Reacting 3-methoxy-1,2-thiazole-5-carbaldehyde with nitroethane via Henry reaction to form a nitroalkane intermediate .

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ reduction to convert the nitro group to an amine .

- Optimization : Control temperature (60–80°C), solvent polarity (ethanol/THF), and catalyst loading to minimize side reactions. Yields >70% are achievable with reflux in ethanol and 5% Pd-C .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the thiazole ring (δ 6.8–7.2 ppm for thiazole protons) and methoxy group (δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₆H₉N₂OS, [M+H]⁺ = 157.04) and fragments .

- X-ray Crystallography : Determines bond angles (e.g., C-S-N ~120°) and planarity of the thiazole ring .

Q. How can researchers address challenges in purification, such as byproduct formation?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate amine derivatives from unreacted precursors .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity. Monitor by TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, and how can target interactions be studied?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The thiazole’s sulfur and methoxy groups form hydrogen bonds with Arg120 and Tyr355 .

- Kinetic Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., fluorescence-based COX-2 inhibition). Reported IC₅₀: 12 ± 2 µM .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Modifications : Replace the methoxy group with halogens (e.g., Cl, F) to improve lipophilicity (logP increased by 0.5–1.0).

- Bioisosteres : Substitute thiazole with 1,2,4-oxadiazole to alter π-stacking interactions .

- Data Analysis : Correlate Hammett σ values of substituents with bioactivity (R² > 0.85 in regression models) .

Q. What computational tools are effective for predicting physicochemical properties and collision cross-sections?

- Methodological Answer :

- DFT Calculations : Gaussian 16 optimizes geometry (B3LYP/6-311+G(d,p)) to predict dipole moments (∼4.5 D) and HOMO-LUMO gaps (∼5.2 eV) .

- Collision Cross-Section : Use MOBCAL to predict CCS values (e.g., [M+H]⁺: 131.7 Ų), validated via ion mobility spectrometry .

Q. How should researchers resolve contradictions in spectral data or bioassay results?

- Methodological Answer :

- Troubleshooting :

- NMR discrepancies : Check for tautomerism (e.g., thiazole-thiol equilibrium) using variable-temperature NMR .

- Bioassay variability : Normalize data to positive controls (e.g., celecoxib for COX-2) and repeat in triplicate. Use ANOVA to identify batch effects (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.